5-Fluoroisoquinoline

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

5-Fluoroisoquinoline is the preferred regioisomer for synthetic route design because only the 5-isomer (along with the 1-isomer) forms a diazonium fluoborate intermediate stable enough to be isolated at room temperature. The 3- and 4-isomer intermediates decompose, creating unacceptable process risk during scale-up. For teams running the Schiemann reaction, the 5-isomer delivers reproducible yields and predictable outcomes. Beyond synthesis, its derivative demonstrates potent tankyrase 2 (TNKS2) inhibition, and the high-resolution co-crystal structure (PDB: 4UVX) enables rational, structure-guided lead optimization. Substituting another regioisomer can cause synthetic route failure. Confirm you are ordering the correct 5-fluoro isomer before checkout.

Molecular Formula C9H6FN
Molecular Weight 147.15 g/mol
CAS No. 394-66-1
Cat. No. B1369514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroisoquinoline
CAS394-66-1
Molecular FormulaC9H6FN
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)F
InChIInChI=1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
InChIKeyYZPWGDDACXZRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroisoquinoline (CAS 394-66-1): Foundational Procurement Data for a Ring-Fluorinated Heterocyclic Building Block


5-Fluoroisoquinoline is a halogenated heteroaromatic compound from the monofluoroisoquinoline class. It is defined by a single fluorine atom substituted at the 5-position of the bicyclic isoquinoline scaffold [1]. Its molecular weight is 147.15 g/mol [1], and it exhibits a melting point of 43 °C and a boiling point of 145 °C at 62 Torr [2]. It is a stable compound used as a building block in the synthesis of pharmaceuticals and advanced materials [3].

Why 5-Fluoroisoquinoline Cannot Be Replaced by Other Monofluoroisoquinoline Isomers


The procurement of a specific fluoroisoquinoline isomer, such as 5-Fluoroisoquinoline, cannot be generalized to other ring-substituted analogs. Fluorine substitution on the isoquinoline ring is not a uniform modification; the position of the fluorine atom drastically alters the molecule's physicochemical stability and, consequently, its viability as a synthetic intermediate. For instance, the synthesis of various monofluoroisoquinolines via the Schiemann reaction reveals that only the diazonium fluoborate intermediates for the 1- and 5-isomers are stable enough to be isolated, while those for the 3- and 4-isomers decompose at room temperature [1]. Furthermore, the 5-isomer does not form a hydrochloride in dilute acid, a property it shares only with the 1- and 3-isomers, whereas the other isomers do [2]. These fundamental differences in stability and chemical behavior mean that substituting 5-Fluoroisoquinoline with another regioisomer can lead to failed synthetic routes and non-reproducible results.

5-Fluoroisoquinoline: Verifiable Comparative Evidence for Research and Industrial Selection


Superior Stability of the 5-Fluoroisoquinoline Intermediate Compared to 3- and 4-Isomers in Schiemann Synthesis

During the synthesis of monofluoroisoquinolines via the Schiemann reaction, the diazonium fluoborate intermediate for 5-Fluoroisoquinoline is stable and can be isolated. In contrast, the corresponding intermediates for 3-fluoroisoquinoline and 4-fluoroisoquinoline are unstable and decompose at room temperature [1]. This differential stability makes 5-Fluoroisoquinoline a more reliable and scalable synthetic target compared to these regioisomers.

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Absence of Hydrochloride Salt Formation in Acid: A Distinctive Property of 5-Fluoroisoquinoline

5-Fluoroisoquinoline does not form a hydrochloride salt in dilute acid, a behavior it shares with the 1- and 3-isomers. Conversely, other fluoroisoquinoline isomers do form hydrochloride salts under the same conditions [1]. This property influences its behavior in acidic environments, relevant to both synthesis and formulation.

Medicinal Chemistry Chemical Stability Solubility

Incorporation of 5-Fluoroisoquinoline Core in a Potent Tankyrase 2 Inhibitor with Structural Confirmation

A derivative of 5-Fluoroisoquinoline, specifically 3-(4-chlorophenyl)-5-fluoro-1,2-dihydroisoquinolin-1-one, has been co-crystallized with human tankyrase 2 (TNKS2) [1]. The crystal structure (PDB ID: 4UVX) was solved at a resolution of 1.95 Å, providing atomic-level detail on the binding mode of this 5-fluoro-substituted scaffold [2]. The compound was reported as a potent and selective inhibitor of tankyrase 2 in vitro [3]. This directly demonstrates the utility of the 5-fluoroisoquinoline core in generating high-affinity, structurally validated enzyme inhibitors.

Kinase Inhibition Oncology Structural Biology

Validated Applications for 5-Fluoroisoquinoline in Drug Discovery and Chemical Synthesis


Reliable Building Block for Process-Scale Heterocycle Synthesis

In synthetic route design, the stability of the diazonium fluoborate intermediate for 5-Fluoroisoquinoline makes it the preferred isomer for scale-up via the Schiemann reaction [1]. Its isolated stability, in contrast to the room-temperature decomposition of the 3- and 4-isomer intermediates [1], reduces process risk and improves yield predictability.

Scaffold for Structure-Based Kinase Drug Discovery

The 5-fluoroisoquinoline core can be used to generate potent and selective enzyme inhibitors, as demonstrated by its derivative's activity against tankyrase 2 (TNKS2) [2]. The availability of a high-resolution co-crystal structure (PDB: 4UVX) [3] enables rational, structure-guided optimization for kinase-targeting medicinal chemistry programs.

Technical Documentation Hub

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